2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid
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Overview
Description
2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.81 g/mol . This compound is characterized by the presence of a chloro group, a benzoic acid moiety, and a sulfamoyl group linked to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid involves several steps. One common synthetic route includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-(pyrrolidin-1-yl)ethylamine in the presence of a reducing agent to form the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid can be compared with other similar compounds, such as:
2-Chloro-5-{[2-(morpholin-1-yl)ethyl]sulfamoyl}benzoic acid: This compound has a morpholine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
2-Chloro-5-{[2-(piperidin-1-yl)ethyl]sulfamoyl}benzoic acid: This compound contains a piperidine ring, which can also influence its reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-5-(2-pyrrolidin-1-ylethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-12-4-3-10(9-11(12)13(17)18)21(19,20)15-5-8-16-6-1-2-7-16/h3-4,9,15H,1-2,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTUOTYWIHZZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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